Ethyl 2,3,6,2',3',4',6'-Hepta-O-acetyl-alpha,beta-D-thiolactopyranoside
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-alpha,beta-D-thiolactopyranoside involves multiple steps of acetylation and thiolation. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in specialized reactors that allow precise control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-alpha,beta-D-thiolactopyranoside undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding alcohols.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol groups results in disulfides, while reduction yields alcohols .
Scientific Research Applications
Ethyl 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-alpha,beta-D-thiolactopyranoside has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and carbohydrate chemistry.
Biology: Employed in the study of glycoproteins and other biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug discovery.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-alpha,beta-D-thiolactopyranoside involves its interaction with specific molecular targets. The compound’s acetyl and thiol groups allow it to form covalent bonds with proteins and other biomolecules, thereby modulating their function. The pathways involved include the modification of glycoproteins and the inhibition of certain enzymatic activities .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-D-thioglucopyranoside
- 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-alpha-D-lactosyl bromide
- 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-alpha-D-cellobiosyl bromide
Uniqueness
Ethyl 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-alpha,beta-D-thiolactopyranoside is unique due to its specific acetylation pattern and the presence of thiol groups. These features confer distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C28H40O17S |
---|---|
Molecular Weight |
680.7 g/mol |
IUPAC Name |
[(3S,6S)-3,4,5-triacetyloxy-6-[(3R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-ethylsulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C28H40O17S/c1-9-46-28-26(42-18(8)35)24(40-16(6)33)22(20(44-28)11-37-13(3)30)45-27-25(41-17(7)34)23(39-15(5)32)21(38-14(4)31)19(43-27)10-36-12(2)29/h19-28H,9-11H2,1-8H3/t19?,20?,21-,22+,23?,24?,25?,26?,27-,28-/m0/s1 |
InChI Key |
WUANIQLTJBQGJW-LDPGERLMSA-N |
Isomeric SMILES |
CCS[C@H]1C(C([C@@H](C(O1)COC(=O)C)O[C@H]2C(C([C@H](C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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